N,N-Diethyl-4-nitrosoaniline
CAS No.: 120-22-9
Cat. No.: VC21016844
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120-22-9 |
|---|---|
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | N,N-diethyl-4-nitrosoaniline |
| Standard InChI | InChI=1S/C10H14N2O/c1-3-12(4-2)10-7-5-9(11-13)6-8-10/h5-8H,3-4H2,1-2H3 |
| Standard InChI Key | OLNMJIHADFYHAK-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=CC=C(C=C1)N=O |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)N=O |
| Melting Point | 87.5 °C |
Introduction
Chemical Identity and Structure
N,N-Diethyl-4-nitrosoaniline is an organic compound with the molecular formula C₁₀H₁₄N₂O. It consists of a benzene ring with a nitroso group (-N=O) at the para position and a diethylamino group (-N(C₂H₅)₂) at the opposite position. This structural arrangement contributes to its distinctive chemical behavior and applications.
Basic Identification Parameters
| Parameter | Value |
|---|---|
| Chemical Name | N,N-Diethyl-4-nitrosoaniline |
| Synonyms | 4-Nitroso-N,N-diethylaniline, p-nitrosodiethylaniline, N,N-diethyl-4-nitrosobenzenamine |
| CAS Registry Number | 120-22-9 |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
| InChIKey | OLNMJIHADFYHAK-UHFFFAOYSA-N |
| SMILES Notation | CCN(CC)c1ccc(cc1)N=O |
The molecular structure features a benzene ring with a nitroso (-N=O) group at the para position and a diethylamino group (-N(C₂H₅)₂) .
Physicochemical Properties
N,N-Diethyl-4-nitrosoaniline possesses several distinctive physicochemical properties that determine its behavior in various chemical and biological systems.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Crystalline solid |
| Color | Yellow to green (depending on purity and conditions) |
| Melting Point | 82°C |
| Dipole Moment | 6.90 D |
| Solubility | Insoluble in water; soluble in organic solvents |
The high dipole moment (6.90 D) of N,N-Diethyl-4-nitrosoaniline indicates significant molecular polarity, which influences its solubility and intermolecular interactions .
Synthesis Methods
The synthesis of N,N-Diethyl-4-nitrosoaniline typically involves the nitrosation of N,N-diethylaniline.
Standard Synthesis Procedure
Based on similar nitrosation procedures used for related compounds, N,N-Diethyl-4-nitrosoaniline can be synthesized through the following general procedure:
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Dissolution of N,N-diethylaniline in concentrated hydrochloric acid
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Cooling the solution to below 0°C
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Addition of sodium nitrite solution while maintaining low temperature (below 10°C)
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Isolation of the hydrochloride salt
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Conversion to the free base using sodium hydroxide
This process is analogous to the synthesis of N,N-dimethyl-4-nitrosoaniline, which follows a similar reaction pathway through diazotization followed by internal rearrangement .
Reaction Mechanism
The nitrosation reaction proceeds through a diazotization mechanism where the amine group is converted to a diazonium salt, which subsequently undergoes internal rearrangement to form the nitroso derivative. The reaction must be conducted at low temperatures to prevent side reactions and decomposition of the intermediates.
Spectroscopic Properties
N,N-Diethyl-4-nitrosoaniline exhibits distinctive spectroscopic characteristics that make it useful in various analytical applications.
Dual Fluorescence Properties
N,N-Diethyl-4-nitrosoaniline is known for its dual fluorescence properties, which have been extensively studied using various spectroscopic techniques. This characteristic arises from:
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The push-pull electron system between the electron-donating diethylamino group and the electron-withdrawing nitroso group
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The possibility of different excited states having distinct geometric configurations
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Solvent-dependent fluorescence behavior due to varying degrees of stabilization of excited states
These properties make it valuable in photophysical studies and as a fluorescent probe in certain applications.
Chemical Reactivity
The chemical behavior of N,N-Diethyl-4-nitrosoaniline is largely determined by its functional groups and electronic structure.
Nucleophilic Aromatic Substitution
N,N-Diethyl-4-nitrosoaniline is known to participate in nucleophilic aromatic substitution reactions, where the electron-withdrawing nitroso group activates the aromatic ring toward nucleophilic attack. This reactivity pattern makes it useful in organic synthesis as a building block for more complex molecules.
Coordination Chemistry
N,N-Diethyl-4-nitrosoaniline can act as a ligand for metal ions, particularly copper(I), through coordination via the nitrogen atom of the nitroso group. This property has been exploited in the formation of complexes such as [Cu(Et₂NPhNO)₃]PF₆, which has been studied for its role in copper-catalyzed allylic amination reactions.
Applications
N,N-Diethyl-4-nitrosoaniline finds application in several fields due to its unique chemical and physical properties.
Analytical Chemistry
The compound is employed in various analytical techniques, particularly spectrophotometry, for the detection and quantification of nitroso compounds in environmental samples. Its distinctive spectroscopic properties make it valuable as an analytical reagent.
Organic Synthesis
In organic synthesis, N,N-Diethyl-4-nitrosoaniline serves as:
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An intermediate in the production of azo dyes
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A reagent in nucleophilic aromatic substitution reactions
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A building block for more complex molecules containing nitroso functionality
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A ligand in coordination chemistry for metal-catalyzed reactions
Dye Chemistry
Similar to its dimethyl analog, N,N-Diethyl-4-nitrosoaniline likely serves as an important intermediate in the production of certain azo dyes used in textiles and printing. The nitroso group can readily couple with other aromatic compounds to form azo linkages, which are characteristic of many commercial dyes.
Comparative Analysis with Related Compounds
To better understand N,N-Diethyl-4-nitrosoaniline, it is informative to compare it with structurally related compounds.
Comparison with N,N-Dimethyl-4-nitrosoaniline
| Property | N,N-Diethyl-4-nitrosoaniline | N,N-Dimethyl-4-nitrosoaniline |
|---|---|---|
| Molecular Formula | C₁₀H₁₄N₂O | C₈H₁₀N₂O |
| Molecular Weight | 178.23 g/mol | 150.18 g/mol |
| Melting Point | 82°C | 85-87°C |
| CAS Number | 120-22-9 | 138-89-6 |
| Structural Difference | Contains two ethyl groups on nitrogen | Contains two methyl groups on nitrogen |
The replacement of methyl groups with ethyl groups in N,N-Diethyl-4-nitrosoaniline leads to slightly different physical properties and reactivity patterns compared to N,N-Dimethyl-4-nitrosoaniline .
Comparison with Nitrosobenzene
Nitrosobenzene (C₆H₅NO) represents the simplest nitrosoarene and shares the key nitroso functional group with N,N-Diethyl-4-nitrosoaniline. Both compounds demonstrate similar reactivity with copper(I) ions, forming structurally analogous complexes, which suggests comparable coordination chemistry behaviors.
Toxicological Considerations
While specific toxicological data for N,N-Diethyl-4-nitrosoaniline is limited in the provided search results, inferences can be made based on structurally similar compounds.
Future Research Directions
Several avenues for future research with N,N-Diethyl-4-nitrosoaniline present themselves:
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Detailed investigation of its dual fluorescence properties for potential applications in biosensing
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Further exploration of its role as a ligand in metal-catalyzed organic transformations
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Development of new synthetic methodologies utilizing its unique reactivity patterns
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Comparative studies of the reactivity and properties of various substituted nitrosoanilines
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Investigation of its potential applications in materials science, particularly in the development of stimuli-responsive materials
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